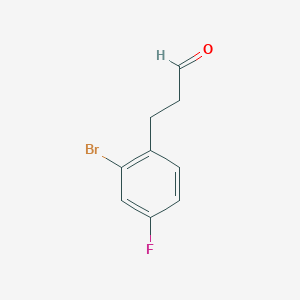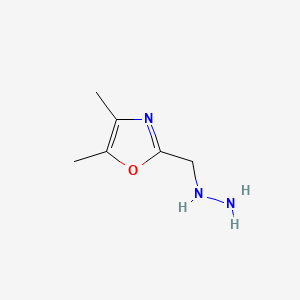
4-((2,3-Dihydro-1h-inden-5-yl)methyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a 2,3-dihydro-1H-inden-5-ylmethyl group and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol typically involves the reaction of 2,3-dihydro-1H-indene with piperidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by the addition of 2,3-dihydro-1H-indene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the indene ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated products.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The hydroxyl group and the indene moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Similar indene structure but with a ketone group instead of a piperidine ring.
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one: Contains additional methoxy groups and a ketone functionality.
Uniqueness
4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol is unique due to its specific combination of a piperidine ring and an indene moiety with a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C15H21NO/c17-15(6-8-16-9-7-15)11-12-4-5-13-2-1-3-14(13)10-12/h4-5,10,16-17H,1-3,6-9,11H2 |
InChI Key |
BNZALBVOKQIRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CC3(CCNCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)



![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)



![1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)

